molecular formula C16H10N2Na2O7S2 B8049950 disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate

disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate

Cat. No.: B8049950
M. Wt: 452.4 g/mol
InChI Key: TXVRKNUZLYFDTJ-KZYDBBBVSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. This property makes them valuable in various fields, including pharmaceuticals, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch by enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the conversion of linear starch chains into cyclic structures. The reaction conditions usually involve a controlled pH and temperature to optimize the activity of the enzyme.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often involving multiple steps of purification, including crystallization and filtration. The final product is usually obtained in a powdered form, which can be further processed depending on the application.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins primarily undergo inclusion complexation reactions, where they encapsulate guest molecules within their hydrophobic cavity. This can affect the solubility, stability, and bioavailability of the guest molecules.

Common Reagents and Conditions

The formation of inclusion complexes typically involves mixing cyclodextrins with the guest molecules in an aqueous solution. The conditions can vary depending on the specific guest molecule, but generally, mild temperatures and neutral pH are used to facilitate complex formation.

Major Products Formed

The major products formed from these reactions are the inclusion complexes themselves. These complexes can have enhanced properties compared to the free guest molecules, such as increased solubility and stability.

Scientific Research Applications

Cyclodextrin inclusion complexes have a wide range of applications in scientific research:

    Pharmaceuticals: Used to improve the solubility and stability of drugs, enhancing their bioavailability and therapeutic efficacy.

    Food Industry: Employed to encapsulate flavors, vitamins, and other additives, protecting them from degradation and controlling their release.

    Cosmetics: Used to stabilize volatile compounds and enhance the delivery of active ingredients in skincare products.

    Environmental Science: Applied in the removal of pollutants from water by forming complexes with hydrophobic contaminants.

Mechanism of Action

The mechanism by which cyclodextrins exert their effects is primarily through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, shielding it from the external environment. This can enhance the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

Cyclodextrins are unique in their ability to form inclusion complexes with a wide range of molecules. Similar compounds include other oligosaccharides and polymers that can form complexes, but cyclodextrins are particularly effective due to their cyclic structure and hydrophobic cavity.

List of Similar Compounds

    Methylated Cyclodextrins: Modified cyclodextrins with enhanced solubility and complexation properties.

    Hydroxypropyl Cyclodextrins: Cyclodextrins modified to improve their solubility and reduce toxicity.

    Polyvinylpyrrolidone (PVP): A polymer that can form complexes with various molecules, used in pharmaceuticals and cosmetics.

Properties

IUPAC Name

disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,17H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b18-16-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRKNUZLYFDTJ-KZYDBBBVSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Reactant of Route 3
Reactant of Route 3
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Reactant of Route 4
Reactant of Route 4
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Reactant of Route 5
Reactant of Route 5
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate
Reactant of Route 6
disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.